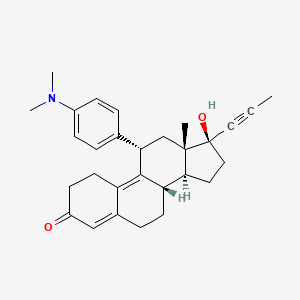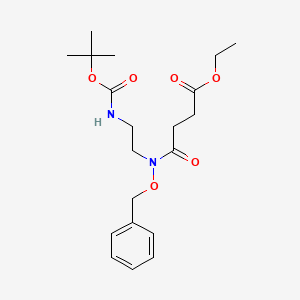
Ethyl 4-((Benzyloxy)(2-((tert-butoxycarbonyl)amino)ethyl)amino)-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-((Benzyloxy)(2-((tert-butoxycarbonyl)amino)ethyl)amino)-4-oxobutanoate is a complex organic compound that features a combination of functional groups, including an ester, an amide, and a benzyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((Benzyloxy)(2-((tert-butoxycarbonyl)amino)ethyl)amino)-4-oxobutanoate typically involves multiple steps, starting with the protection of amino groups using tert-butoxycarbonyl (Boc) groups. The benzyloxy group is introduced through a nucleophilic substitution reaction. The final esterification step involves the reaction of the intermediate with ethyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis. Flow microreactor systems have been shown to be more efficient and sustainable compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-((Benzyloxy)(2-((tert-butoxycarbonyl)amino)ethyl)amino)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-((Benzyloxy)(2-((tert-butoxycarbonyl)amino)ethyl)amino)-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a prodrug or a building block in drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of Ethyl 4-((Benzyloxy)(2-((tert-butoxycarbonyl)amino)ethyl)amino)-4-oxobutanoate involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the ester and amide groups can undergo hydrolysis under physiological conditions, releasing active metabolites. These interactions and transformations are crucial for its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-[trans-4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetate: Similar in having a tert-butoxycarbonyl-protected amino group.
N-(tert-Butoxycarbonyl)ethanolamine: Shares the tert-butoxycarbonyl protection but differs in the rest of the structure.
Uniqueness
Ethyl 4-((Benzyloxy)(2-((tert-butoxycarbonyl)amino)ethyl)amino)-4-oxobutanoate is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. Its structure enables it to serve as a versatile intermediate in organic synthesis and a potential candidate for drug development.
Eigenschaften
Molekularformel |
C20H30N2O6 |
|---|---|
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
ethyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl-phenylmethoxyamino]-4-oxobutanoate |
InChI |
InChI=1S/C20H30N2O6/c1-5-26-18(24)12-11-17(23)22(27-15-16-9-7-6-8-10-16)14-13-21-19(25)28-20(2,3)4/h6-10H,5,11-15H2,1-4H3,(H,21,25) |
InChI-Schlüssel |
ZSBXUZNWXTWUGV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC(=O)N(CCNC(=O)OC(C)(C)C)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


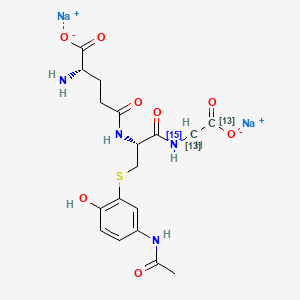
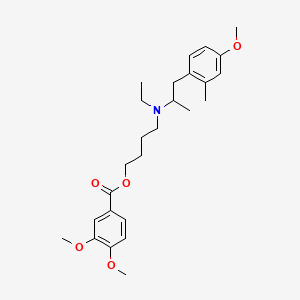
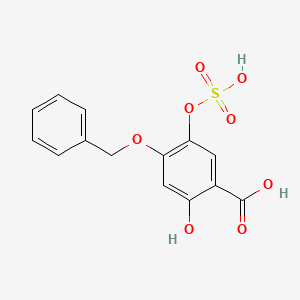
![6-Chloro-2-pyridin-4-ylimidazo[1,2-b]pyridazine](/img/structure/B13846435.png)
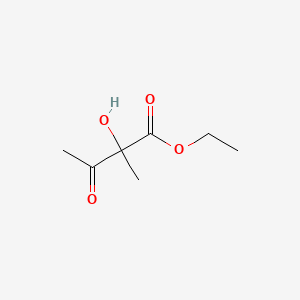
![5-(2-(2,3-Dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B13846451.png)
![2-[(3-Aminopropylamino)methyl]phenol](/img/structure/B13846456.png)
![Oxalate;3-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13846457.png)
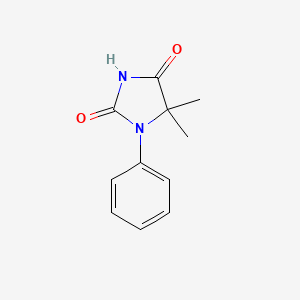
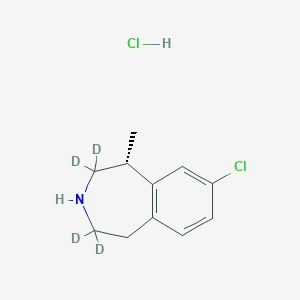
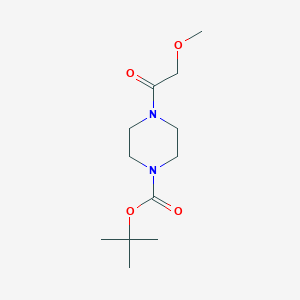
![(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-N-phenyl-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B13846494.png)
![{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}methanamine Hydrochloride](/img/structure/B13846498.png)
